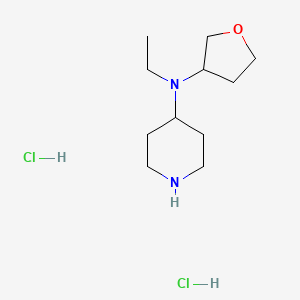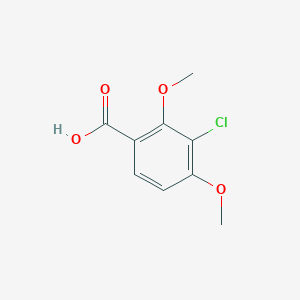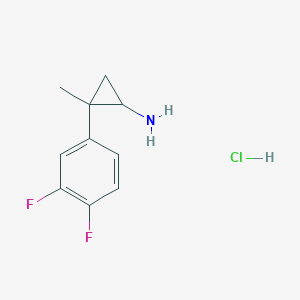
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
説明
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological systems.
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is related to its ability to inhibit VMAT2. By blocking the uptake of monoamine neurotransmitters into synaptic vesicles, it leads to an increase in their extracellular levels. This can have a variety of effects on the nervous system, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have effects on a variety of neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, behavior, and cognition, making it a valuable tool for researchers studying these systems.
実験室実験の利点と制限
One advantage of using 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride in lab experiments is its potency as a VMAT2 inhibitor. This makes it a valuable tool for studying the effects of monoamine neurotransmitters on the nervous system. However, one limitation is that its effects on other neurotransmitter systems may complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is its potential as a treatment for neurological and psychiatric disorders that involve dysfunction of monoamine neurotransmitter systems. Another area of interest is its use as a tool for studying the effects of these neurotransmitters on the nervous system, including their role in addiction, mood disorders, and other conditions. Finally, there is potential for further development of related compounds with even greater potency and selectivity for VMAT2 inhibition.
科学的研究の応用
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a variety of scientific research applications. It has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition leads to an increase in extracellular levels of these neurotransmitters, making it a valuable tool for studying their effects on the nervous system.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



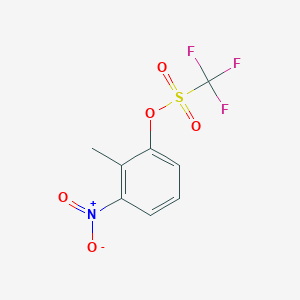
![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)
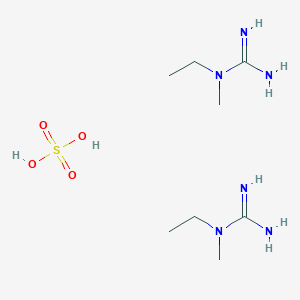

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)




